

# Spectroscopic Characterization of 4-(4-aminophenyl)-1H-indazol-3-amine: A Technical Guide

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## Compound of Interest

Compound Name:	4-(4-aminophenyl)-1H-indazol-3-amine
CAS No.:	819058-89-4
Cat. No.:	B1672853

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## An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

**4-(4-aminophenyl)-1H-indazol-3-amine** is a heterocyclic aromatic amine containing an indazole core. The indazole scaffold is a prominent feature in many biologically active compounds, and its derivatives have garnered significant interest in medicinal chemistry and drug discovery.[1] Accurate and comprehensive spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this and related molecules, which is a critical step in any research or development pipeline.

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **4-(4-aminophenyl)-1H-indazol-3-amine**. Furthermore, it outlines best-practice experimental protocols for acquiring high-quality

spectroscopic data for this class of compounds. The information presented herein is synthesized from established principles of spectroscopic analysis and data from structurally related molecules.

## Molecular Structure and Numbering

For clarity throughout this guide, the following IUPAC numbering scheme for the **4-(4-aminophenyl)-1H-indazol-3-amine** molecule will be used.

Caption: IUPAC Numbering of **4-(4-aminophenyl)-1H-indazol-3-amine**.

## <sup>1</sup>H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

## Predicted <sup>1</sup>H NMR Spectrum

The predicted <sup>1</sup>H NMR spectrum of **4-(4-aminophenyl)-1H-indazol-3-amine** in a solvent like DMSO-d<sub>6</sub> is expected to show distinct signals for the aromatic protons of the indazole and aminophenyl rings, as well as for the amine and NH protons. The use of DMSO-d<sub>6</sub> is often preferred for urea and amine-containing compounds as it can slow the exchange of labile protons, allowing for their observation.<sup>[2]</sup>

Proton(s)	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Integration	Justification/Notes
NH (Indazole)	~11-13	Broad singlet	1H	The acidic proton on the indazole nitrogen is expected to be significantly downfield and broadened due to hydrogen bonding and exchange. The chemical shift of the indazole NH proton is typically observed around 13 ppm in DMSO-d <sub>6</sub> . <sup>[3]</sup>
Aromatic CH (Indazole)	~7.0-8.0	Multiplets	3H	The protons on the benzene portion of the indazole ring will appear in the aromatic region. Their exact shifts and coupling patterns will depend on their relative positions.
Aromatic CH (Aminophenyl)	~6.5-7.5	Doublets (AA'BB' system)	4H	The protons on the para-substituted aminophenyl ring will likely appear as two doublets,

characteristic of an AA'BB' spin system.

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NH <sub>2</sub> (Position 3)	~5.0-6.0	Broad singlet	2H	The protons of the amine group at position 3 are expected to be in the mid-field region and will likely be broad.
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NH <sub>2</sub> (Aminophenyl)	~4.5-5.5	Broad singlet	2H	The protons of the amine group on the phenyl ring will also appear as a broad singlet.
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## Experimental Protocol for <sup>1</sup>H NMR

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.[2]

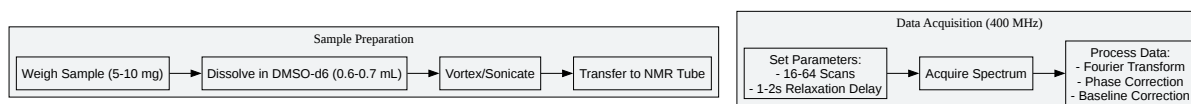
### Sample Preparation:

- Weighing: Accurately weigh 5-10 mg of **4-(4-aminophenyl)-1H-indazol-3-amine**.
- Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d<sub>6</sub>.
- Mixing: Gently vortex or sonicate the sample to ensure complete dissolution.
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

### Instrumental Parameters (400 MHz Spectrometer):

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64 scans.

- Spectral Width: -2 to 16 ppm.
- Acquisition Time: 3-4 seconds.
- Relaxation Delay: 1-2 seconds.



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Caption:  $^1\text{H}$  NMR Experimental Workflow.

## $^{13}\text{C}$ NMR Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.

## Predicted $^{13}\text{C}$ NMR Spectrum

The  $^{13}\text{C}$  NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbon(s)	Predicted Chemical Shift ( $\delta$ , ppm)	Justification/Notes
C=N (Indazole)	~140-150	The carbon atom of the C=N bond in the indazole ring is expected to be significantly downfield.
Aromatic C-N	~140-150	Carbons directly attached to nitrogen atoms in the aromatic rings will be downfield.
Aromatic CH	~110-135	The protonated aromatic carbons will appear in this typical range.
Aromatic C-C (Quaternary)	~120-140	The quaternary carbons of the aromatic rings will also be in the aromatic region, often with lower intensity.

## Experimental Protocol for $^{13}\text{C}$ NMR

Due to the low natural abundance of the  $^{13}\text{C}$  isotope, a greater number of scans is required.<sup>[2]</sup>

Sample Preparation:

- Follow the same procedure as for  $^1\text{H}$  NMR, though a slightly more concentrated sample may be beneficial.

Instrumental Parameters (100 MHz Spectrometer):

- Pulse Program: Standard proton-decoupled  $^{13}\text{C}$  experiment.
- Number of Scans: 1024 or more.
- Spectral Width: 0 to 200 ppm.
- Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2-5 seconds to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.[2]

## Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For a molecule like **4-(4-aminophenyl)-1H-indazol-3-amine**, soft ionization techniques are preferred to minimize fragmentation and observe the molecular ion.

## Expected Mass Spectrum

Using a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the primary ion observed is expected to be the protonated molecule,  $[M+H]^+$ . [4][5]

Ion	Predicted m/z	Notes
$[M+H]^+$	225.11	The molecular weight of $C_{13}H_{12}N_4$ is 224.26 g/mol . The protonated molecule will have an m/z of approximately 225.11.
$[M+Na]^+$	247.09	Adducts with sodium are commonly observed in ESI-MS.

## Experimental Protocol for LC-MS (ESI)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for the analysis of such compounds.

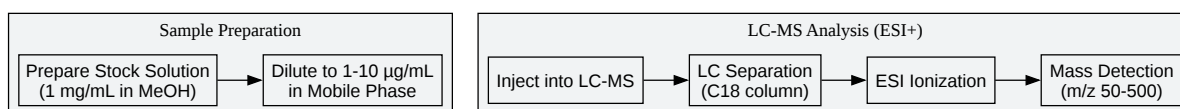
Sample Preparation:

- Stock Solution: Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.

- Working Solution: Dilute the stock solution to a final concentration of 1-10  $\mu\text{g/mL}$  in the mobile phase.

LC-MS Parameters:

- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range:  $m/z$  50-500.
- Liquid Chromatography: A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a common starting point.



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Caption: LC-MS (ESI) Experimental Workflow.

## Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for **4-(4-aminophenyl)-1H-indazol-3-amine** and detailed protocols for its acquisition. While direct experimental data for this specific molecule is not widely published, the predictions and methodologies presented here, based on the analysis of related structures and fundamental spectroscopic principles, offer a robust framework for researchers in the fields of medicinal chemistry and drug development. Adherence to these protocols will facilitate the reliable characterization and quality control of this and similar compounds.

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